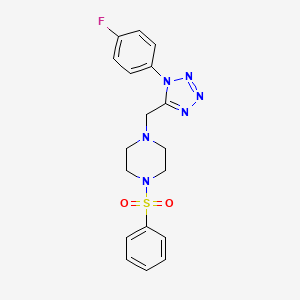

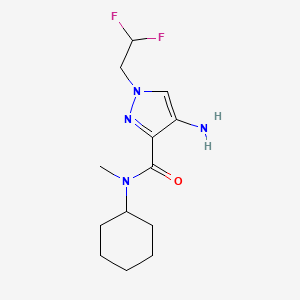

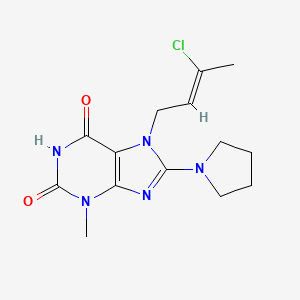

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

DNA Binding and Cellular Staining Applications

- DNA Minor Groove Binding : Compounds such as Hoechst 33258 and its analogues, which share structural similarities with the given compound by possessing a piperazine group and aromatic substituents, are known for their ability to bind to the minor groove of double-stranded DNA. This binding specificity, particularly for AT-rich sequences, makes them useful as fluorescent DNA stains for analyzing nuclear DNA content and plant chromosomes in cell biology research (Issar & Kakkar, 2013).

Antipsychotic and Receptor Binding Studies

- D2-like Receptors : Arylcycloalkylamines, including phenylpiperazines, are highlighted for their role in the synthesis of compounds with affinity for D2-like receptors, important in the development of antipsychotic agents. The study underscores the potential of arylalkyl substituents to enhance the potency and selectivity of these compounds for receptor binding, indicating a pathway for rational drug design (Sikazwe et al., 2009).

Metabolic Studies and Drug Development

- N-dealkylation and Metabolism : The metabolism and disposition of arylpiperazine derivatives, which include processes like N-dealkylation leading to the formation of 1-aryl-piperazines, are critically reviewed. This study reflects the extensive metabolic transformation these compounds undergo, influencing their pharmacological effects and underscoring the importance of understanding these pathways in drug development (Caccia, 2007).

Anti-Mycobacterial and Antimicrobial Research

- Anti-TB and Anti-Microbial Activities : Piperazine and its analogues are foundational in the development of potent anti-mycobacterial agents, particularly against Mycobacterium tuberculosis. This review emphasizes the significance of piperazine as a core structural element in creating molecules with potential activity against both drug-susceptible and drug-resistant TB strains, showcasing the versatility and medicinal importance of piperazine-based compounds (Girase et al., 2020).

Mechanism of Action

Target of Action

Boronic acids and their esters, which are structurally similar to the compound, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters interact with their targets through a radical approach . This interaction could potentially lead to changes in the target’s function or structure .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some piperazine derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

1-(benzenesulfonyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2S/c19-15-6-8-16(9-7-15)25-18(20-21-22-25)14-23-10-12-24(13-11-23)28(26,27)17-4-2-1-3-5-17/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGXSZLALHIYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2798627.png)

![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2798639.png)

![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide](/img/structure/B2798643.png)

![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)